molecular formula C22H23N3O3 B12905745 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- CAS No. 23419-45-6

3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-

Cat. No.: B12905745
CAS No.: 23419-45-6
M. Wt: 377.4 g/mol
InChI Key: NELSUANATBKFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- is a useful research compound. Its molecular formula is C22H23N3O3 and its molecular weight is 377.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3(2H)-Pyridazinone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the specific compound 3(2H)-pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- , exploring its biological activity based on recent research findings.

1. Antimicrobial Activity

Recent studies have indicated that pyridazinone derivatives exhibit significant antimicrobial properties. For instance, a series of synthesized pyridazinone derivatives were evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics such as ciprofloxacin .

CompoundBacterial StrainZone of Inhibition (mm)
T1E. coli15
T2S. aureus18
T3E. coli20

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on monoamine oxidase (MAO), an important enzyme in neurotransmitter metabolism. The IC50 values for MAO-A and MAO-B inhibition were determined, revealing that the compound exhibits selective inhibition towards MAO-B, which is crucial for developing treatments for depression and neurodegenerative disorders .

EnzymeIC50 (µM)
MAO-A50
MAO-B27

3. Cytotoxicity Studies

Cytotoxicity assays conducted on L929 fibroblast cells showed that while some derivatives caused significant cell death at higher concentrations, the specific compound under study displayed a lower cytotoxic profile, indicating its potential as a safer therapeutic option .

Concentration (µM)Cell Viability (%)
195
1090
5060

Case Study: Antimicrobial Efficacy

In a recent study, several pyridazinone derivatives were synthesized and tested for their antimicrobial efficacy. The derivatives were subjected to agar diffusion methods, demonstrating notable bactericidal and fungicidal activities against pathogenic strains. The study highlighted that the presence of specific functional groups significantly enhanced the antimicrobial activity of these compounds .

Case Study: Neuroprotective Potential

In another investigation focusing on neuroprotective effects, the compound was shown to inhibit MAO-B effectively, which correlates with reduced oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases such as Parkinson's disease .

Scientific Research Applications

Antimicrobial Properties

Recent studies have shown that derivatives of pyridazinones exhibit significant antimicrobial activity. The compound has been linked to various studies demonstrating its effectiveness against a range of bacterial and fungal strains. For instance, compounds similar to 3(2H)-Pyridazinone have been reported to possess broad-spectrum antimicrobial effects, making them potential candidates for developing new antibiotics .

Analgesic and Anti-inflammatory Effects

Research indicates that pyridazinone derivatives can act as potent analgesics and anti-inflammatory agents. The specific compound has shown promise in reducing pain and inflammation in preclinical models, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have indicated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This makes it a candidate for further investigation as a therapeutic agent in oncology .

Synthetic Methodologies

The synthesis of 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- typically involves several steps:

  • Starting Materials : The synthesis often begins with commercially available hydroxyacetophenones and morpholine derivatives.
  • Reagents : Common reagents include hydrazine hydrate for the formation of the pyridazinone ring and various acids or bases to facilitate the reaction.
  • Reaction Conditions : The reactions are usually carried out under reflux conditions to promote the formation of the desired product.

The following table summarizes some synthetic routes reported in the literature:

StepReagentsConditionsYield
1Hydroxyacetophenone + MorpholineReflux in ethanol85%
2Addition of hydrazine hydrateReflux for 5 hours90%
3Crystallization from methanolCooling to room temperature>95%

These methods highlight the compound's accessibility for further research and development.

Therapeutic Potential

Given its diverse biological activities, 3(2H)-Pyridazinone, 6-(m-hydroxyphenyl)-2-(2-morpholinoethyl)-4-phenyl- holds significant therapeutic potential:

  • Pain Management : Its analgesic properties suggest it could be developed into a new class of pain relievers.
  • Infection Control : With its antimicrobial activity, it may serve as a basis for new antibiotics or antifungal treatments.
  • Cancer Therapy : The anticancer properties warrant further exploration in clinical settings, potentially leading to novel cancer therapies.

Case Studies

Several case studies have documented the applications of pyridazinones in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.
  • Clinical Trials for Pain Relief : Early-phase clinical trials are underway to evaluate the efficacy of pyridazinone-based compounds in managing chronic pain conditions.
  • Cancer Research Initiatives : Ongoing research is assessing the effectiveness of this compound against specific cancer types, focusing on mechanisms of action and resistance profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-(m-hydroxyphenyl)-substituted pyridazinones, and how does the morpholinoethyl group influence reaction efficiency?

  • Methodological Answer : The synthesis of 6-aryl-3(2H)-pyridazinones typically involves condensation of glyoxylic acid with acetophenone derivatives followed by hydrazine hydrate to form the pyridazinone core . For morpholinoethyl substitution, alkylation using ethyl bromoacetate/propionate in acetone with K₂CO₃ under reflux is effective . Microwave-assisted regioselective amination (as seen in related pyridazine syntheses) may improve yield and selectivity for the morpholino group . The electron-donating nature of the morpholinoethyl substituent can stabilize intermediates, reducing side reactions during alkylation .

Q. What pharmacological activities are associated with morpholino-substituted pyridazinones, and what assays are used to evaluate them?

  • Methodological Answer : Morpholino-pyridazinones exhibit analgesic and anti-inflammatory activities, evaluated via the p-benzoquinone-induced writhing test (analgesia) and carrageenan-induced rat paw edema (anti-inflammation) . For example, emorfazone (a 5-morpholino-pyridazinone NSAID) showed superior activity to phenylbutazone in these assays . Bioactivity is linked to substituent positioning: the m-hydroxyphenyl group at position 6 enhances hydrogen bonding with cyclooxygenase (COX) enzymes, while the morpholinoethyl group at position 2 improves solubility and bioavailability .

Advanced Research Questions

Q. How do structural modifications at positions 2 and 6 impact the compound’s binding affinity to COX-2, and what computational tools validate these interactions?

  • Methodological Answer : Molecular docking (using AutoDock Vina) and MD simulations reveal that the m-hydroxyphenyl group at position 6 forms hydrogen bonds with COX-2’s Tyr355 and Ser530 residues, mimicking aspirin’s mechanism . Replacing the morpholinoethyl group at position 2 with smaller substituents (e.g., methyl) reduces steric compatibility with the hydrophobic pocket near Leu352, decreasing IC₅₀ values . QSAR models further correlate logP values of substituents with anti-inflammatory potency .

Q. What spectroscopic and crystallographic techniques are critical for characterizing pyridazinone derivatives, and how do they resolve structural ambiguities?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinguishes between regioisomers by analyzing coupling patterns of pyridazinone protons (e.g., δ 6.8–7.2 ppm for H-5 in 6-aryl derivatives) .
  • X-ray crystallography : Resolves tautomerism in the pyridazinone ring (e.g., enol-keto forms) and confirms substituent orientation. For example, crystal structures of 4-benzyl-6-phenyl-dihydropyridazinones show intramolecular H-bonding between N-H and carbonyl groups .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C-H···O contacts) influencing packing efficiency and stability .

Q. How can contradictory data on cardiotonic vs. antiplatelet activities of pyridazinones be reconciled, and what experimental designs address this?

  • Methodological Answer : Contradictions arise from differential targeting of phosphodiesterase III (PDE3, cardiotonic) vs. thromboxane A₂ (TXA2, antiplatelet) pathways. To isolate mechanisms:

  • Use PDE3-specific inhibitors (e.g., milrinone) in Langendorff heart preparations to assess inotropic effects .
  • Apply TXA2 synthase inhibitors in platelet aggregation assays (e.g., arachidonic acid-induced) .
  • Structure-activity studies show 4-phenyl substitution enhances PDE3 affinity, while 6-(m-hydroxyphenyl) favors TXA2 inhibition .

Q. What strategies mitigate gastric irritation in pyridazinone-based NSAIDs without compromising bioactivity?

  • Methodological Answer :

  • Prodrug design : Esterification of the m-hydroxyphenyl group (e.g., acetyl or propionyl derivatives) reduces direct mucosal irritation .
  • Cytoprotective co-administration : Co-formulating with prostaglandin analogs (e.g., misoprostol) preserves gastric mucosa integrity .
  • Selective COX-2 targeting : Introducing sulfonamide groups at position 5 lowers COX-1 inhibition, as seen in emorfazone derivatives .

Properties

CAS No.

23419-45-6

Molecular Formula

C22H23N3O3

Molecular Weight

377.4 g/mol

IUPAC Name

6-(3-hydroxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one

InChI

InChI=1S/C22H23N3O3/c26-19-8-4-7-18(15-19)21-16-20(17-5-2-1-3-6-17)22(27)25(23-21)10-9-24-11-13-28-14-12-24/h1-8,15-16,26H,9-14H2

InChI Key

NELSUANATBKFPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2C(=O)C(=CC(=N2)C3=CC(=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.